![molecular formula C10H7F3N2O2S B5533526 {[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid CAS No. 299198-23-5](/img/structure/B5533526.png)
{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid
Overview
Description
“{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid” is a chemical compound with the empirical formula C10H7F3N2O2S . It has a molecular weight of 276.23 . The compound is solid at room temperature .
Molecular Structure Analysis
The SMILES string of the compound isCc1cc(c(C#N)c(SCC(O)=O)n1)C(F)(F)F
. The InChI string is 1S/C10H7F3N2O2S/c1-5-2-7(10(11,12)13)6(3-14)9(15-5)18-4-8(16)17/h2H,4H2,1H3,(H,16,17)
. Physical And Chemical Properties Analysis
“{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid” is a solid compound . It should be stored at room temperature .Scientific Research Applications
Agrochemical Industry
{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid: is a key structural motif in active agrochemical ingredients. Its derivatives, particularly trifluoromethylpyridines (TFMP), are extensively used in crop protection. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these compounds .
Pharmaceutical Industry
Several TFMP derivatives, including those related to {[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid , are used in pharmaceuticals. These compounds have been granted market approval, with many more undergoing clinical trials. Their applications range from general medicinal use to more targeted therapies .
Veterinary Medicine
In veterinary medicine, TFMP derivatives are utilized for their therapeutic properties. Two veterinary products containing the TFMP moiety have been approved, indicating the compound’s significance in this field .
Synthesis of Antineoplastics
Some derivatives of {[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid are used in the preparation of pharmaceutical compositions that inhibit the uridine phosphorylase enzyme. This increases the effectiveness of antineoplastics, which are crucial in cancer treatment .
Development of Thiophene Derivatives
The compound is involved in the synthesis of thiophene derivatives, which are important in various chemical industries. These derivatives are obtained through reactions involving cyanoacetamides, showcasing the compound’s versatility in synthetic chemistry .
Anti-fibrosis Research
In the field of anti-fibrosis research, certain target compounds derived from {[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid have shown promising activity. They have displayed better anti-fibrosis activity than some existing treatments on specific cell lines, indicating potential for future therapeutic applications .
Safety and Hazards
properties
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c1-5-2-7(10(11,12)13)6(3-14)9(15-5)18-4-8(16)17/h2H,4H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUJNJUCHBLERY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)O)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157423 | |
Record name | 2-[[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid | |
CAS RN |
299198-23-5 | |
Record name | 2-[[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299198-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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